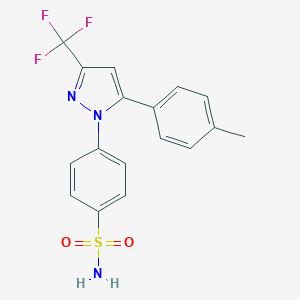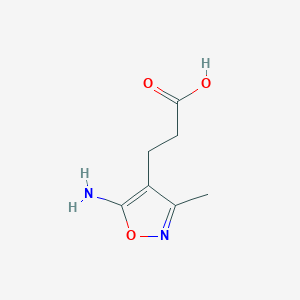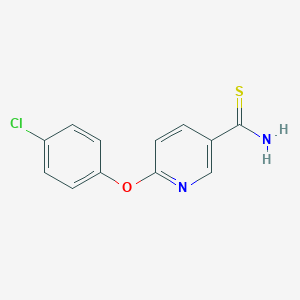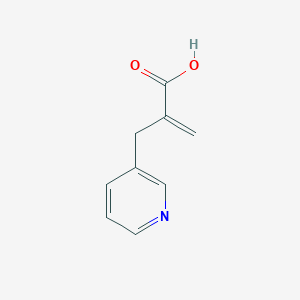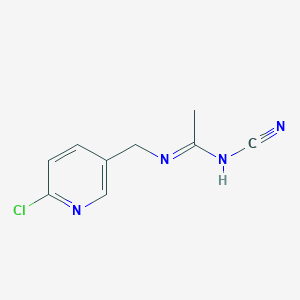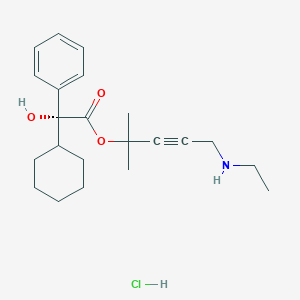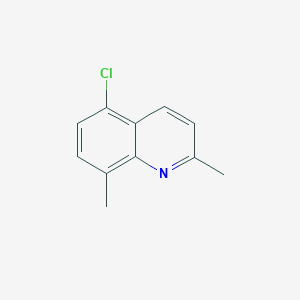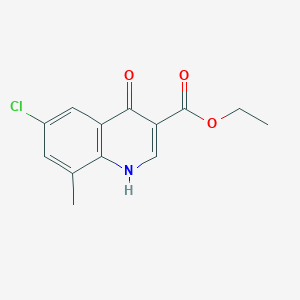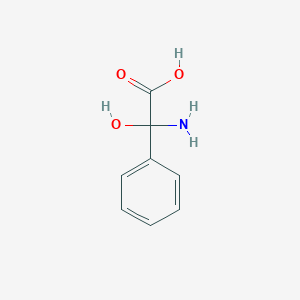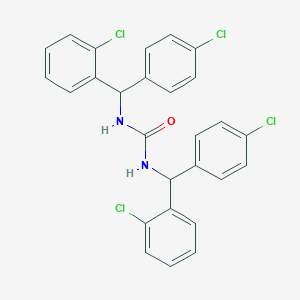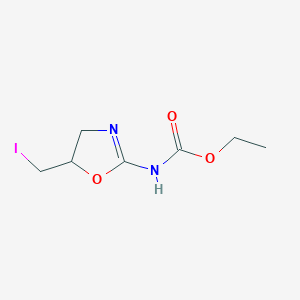
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and reaction context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Oxazolidinones: A class of compounds with similar structural features.
Iodomethyl Derivatives: Compounds with the iodomethyl group attached to different core structures.
Uniqueness
The uniqueness of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate lies in its specific combination of the oxazolidinone ring and the iodomethyl group
Properties
CAS No. |
188193-29-5 |
|---|---|
Molecular Formula |
C7H11IN2O3 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Canonical SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Synonyms |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


